methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
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Overview
Description
Methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound of significant interest in various scientific fields. It features a pyrrolo[3,2-d]pyrimidine core, modified with various functional groups including a methyl group, a phenyl group, an acetamido group, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves several steps:
Formation of the pyrrolo[3,2-d]pyrimidine core: : This typically requires the condensation of an appropriate diketone with guanidine derivatives under acidic or basic conditions.
Attachment of the sulfanyl group: : This is usually achieved through nucleophilic substitution reactions where a thiol group is added to the core.
Acetamido and benzoate ester formation: : These groups can be introduced via acylation reactions, where acetic anhydride or benzoyl chloride is used as acylating agents.
Industrial Production Methods
For industrial-scale production, the above synthetic routes are optimized for yield and cost-effectiveness. This often involves refining reaction conditions such as temperature, pressure, and reaction time to maximize output and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reduction reactions can target the carbonyl group within the pyrrolo[3,2-d]pyrimidine core, using reducing agents like lithium aluminum hydride.
Substitution: : Various substitution reactions can occur, especially at the phenyl group, with electrophilic or nucleophilic substitution processes depending on the reagents used.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid, and other peroxides.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenating agents, nitrating mixtures, and different nucleophiles/electrophiles.
Major Products Formed
Oxidation products include sulfoxides and sulfones.
Reduction products often feature alcohol or amine groups depending on the target site.
Substitution products vary widely based on the substituent introduced.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is studied for its unique structural characteristics and reactivity, serving as a template for designing new molecules with similar backbones.
Biology
In biological studies, compounds with the pyrrolo[3,2-d]pyrimidine core are often investigated for their potential interactions with biological macromolecules like proteins and DNA.
Medicine
Methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate shows promise in medicinal chemistry, particularly in the development of new pharmaceuticals due to its potential biological activity.
Industry
Industrially, this compound could find applications in the synthesis of specialty chemicals, materials science, and potentially as a precursor for more complex industrial chemicals.
Mechanism of Action
The specific mechanism of action for methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate depends on its application. In medicinal chemistry, it might act by binding to specific receptors or enzymes, interfering with normal biological processes. The molecular targets could include DNA, RNA, or various proteins, influencing pathways such as signal transduction, replication, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-methyl-4-oxo-7-phenyl-pyrrolo[3,2-d]pyrimidine itself, without additional functional groups.
Compounds featuring alternative acyl groups in place of the acetamido group.
Pyrrolo[2,3-d]pyrimidines with varied substitution patterns on the core structure.
Uniqueness
The presence of the sulfanyl and acetamido groups along with the benzoate ester makes methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate unique. These functional groups endow it with distinct chemical properties and biological activity profiles not found in simpler analogs.
Overall, this compound stands out for its intricate structure and diverse applications in various scientific fields. It’s a compound worth watching as new research continues to unlock its potential.
Properties
IUPAC Name |
methyl 2-[[2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-27-21(29)20-19(16(12-24-20)14-8-4-3-5-9-14)26-23(27)32-13-18(28)25-17-11-7-6-10-15(17)22(30)31-2/h3-12,24H,13H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDHWQPATJBLBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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